Acenaphthylene, ethyl-1,2-dihydro-, also known as 1,2-dihydroacenaphthylene, is a polycyclic aromatic hydrocarbon with the molecular formula . It is classified under the group of non-heterocyclic polycyclic aromatic hydrocarbons and is recognized for its structural and chemical properties that contribute to various applications in scientific research and industry. The compound is derived from acenaphthene and can be synthesized through several methods, including dehydrogenation processes.
Acenaphthylene, ethyl-1,2-dihydro-, is categorized within the broader family of polycyclic aromatic hydrocarbons. These compounds are characterized by multiple fused aromatic rings. The specific classification of acenaphthylene highlights its relevance in organic chemistry and materials science due to its unique structural properties and potential for polymerization.
The synthesis of acenaphthylene typically involves the following methods:
The synthesis process can be summarized as follows:
Acenaphthylene has a unique molecular structure characterized by two fused aromatic rings. Its structural formula can be represented as follows:
C1Cc2cccc3cccc1c23InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2 .The compound's melting point is reported between 208 °C to 213.5 °C, while its boiling point ranges from 279 °C to 401–402 °C depending on the specific conditions .
Acenaphthylene participates in various chemical reactions typical for polycyclic aromatic hydrocarbons:
The reactivity of acenaphthylene allows it to serve as a precursor for synthesizing more complex organic compounds, including dyes and pharmaceuticals.
The mechanism of action for acenaphthylene primarily revolves around its ability to participate in electrophilic reactions due to its stable aromatic structure. When exposed to electrophiles, the electron density on the aromatic rings allows for substitution reactions that modify its structure and introduce functional groups.
These properties make acenaphthylene suitable for various industrial applications.
Acenaphthylene has several scientific uses:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: